3-butyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-butyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 3-butyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve scaling up this reaction with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
3-butyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as triethylamine and pyridine. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-butyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets. The nitro group on the phenyl ring can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and cytotoxic effects . The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .
Comparison with Similar Compounds
3-butyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific structure and the presence of both triazole and thiadiazole rings. Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 2,5-dimethyl-1,3,4-thiadiazole
- 2-phenyl-1,3,4-thiadiazole
These compounds share some structural similarities but differ in their substituents and overall biological activities.
Properties
Molecular Formula |
C14H15N5O2S |
---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
3-butyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C14H15N5O2S/c1-2-3-4-13-15-16-14-18(13)17-12(9-22-14)10-5-7-11(8-6-10)19(20)21/h5-8H,2-4,9H2,1H3 |
InChI Key |
NPRGUJLAFIVMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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